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Compound of Interest

Compound Name: Diamthazole

Cat. No.: B1206777

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamthazole, a substituted 2-aminobenzothiazole, is recognized for its antifungal properties.
This technical guide provides a comprehensive overview of a plausible synthetic pathway for
Diamthazole, detailing the necessary precursors and reaction steps. Furthermore, it compiles
and presents the key chemical and physical properties of Diamthazole and its hydrochloride
salt in a structured format for easy reference. This document also visualizes the synthetic route
and the putative antifungal mechanism of action through detailed diagrams, serving as a
valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties of Diamthazole

Diamthazole's utility as a research compound is defined by its physicochemical properties.
The following tables summarize the key quantitative data for both the free base and its
hydrochloride salt.

Table 1: Physical and Chemical Properties of
Diamthazole
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Property Value Source

Molecular Formula C15H23Ns0S --INVALID-LINK--
Molecular Weight 293.43 g/mol --INVALID-LINK--
Melting Point 195 to 204 °C (383 to 399 °F) --INVALID-LINK--
Water Solubility 0.139 mg/mL --INVALID-LINK--
logP 3.57 --INVALID-LINK--
pKa (Strongest Basic) 9.28 --INVALID-LINK--

ble 2: ies of Diamthazol rochlorid

Property Value Source
Molecular Formula C15H24CINsOS MedChemExpress
Molecular Weight 329.89 g/mol MedChemExpress
Solubility in DMSO 100 mg/mL (303.13 mM) --INVALID-LINK--
Solubility in Ethanol Freely soluble --INVALID-LINK--
Solubility in Water Freely soluble --INVALID-LINK--

Proposed Synthesis Pathway of Diamthazole

The synthesis of Diamthazole can be envisioned as a three-step process, commencing with

the alkylation of a readily available starting material, followed by the formation of the core

benzothiazole ring, and concluding with the dimethylation of the exocyclic amine.
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Step 1: O-Alkylation of p-Aminophenol
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Caption: Proposed three-step synthesis pathway for Diamthazole.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step of the proposed
Diamthazole synthesis. These are based on established chemical transformations for similar
molecules.
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Step 1: Synthesis of 4-(2-(Diethylamino)ethoxy)aniline

Methodology: This procedure involves the O-alkylation of p-aminophenol with 2-
diethylaminoethyl chloride.

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add p-aminophenol (1 equivalent) and dry
N,N-dimethylformamide (DMF).

o Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1
equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30
minutes and then at room temperature for 1 hour.

» Alkylation: Dissolve 2-diethylaminoethyl chloride hydrochloride (1.2 equivalents) in a minimal
amount of dry DMF and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to
warm to room temperature and stir for 12-18 hours.

o Work-up and Purification: Quench the reaction by the slow addition of water. Extract the
agueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can
be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-6-(2-
(diethylamino)ethoxy)benzothiazole

Methodology: This step utilizes a classic method for 2-aminobenzothiazole synthesis from an
aniline derivative.

» Reaction Setup: To a solution of 4-(2-(diethylamino)ethoxy)aniline (1 equivalent) in glacial
acetic acid, add potassium thiocyanate (3 equivalents).

o Halogenation and Cyclization: Cool the mixture in an ice-salt bath to 0-5 °C. Add a solution of
bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below
10 °C. After the addition is complete, stir the reaction mixture at room temperature for 24
hours.
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o Work-up and Purification: Pour the reaction mixture into a large volume of ice water and
neutralize with a concentrated ammonium hydroxide solution until basic. The precipitated
solid is collected by filtration, washed with water, and dried. The crude product can be
recrystallized from ethanol.

Step 3: Synthesis of Diamthazole (N,N-Dimethylation)

Methodology: The final step is the exhaustive methylation of the primary amino group via the
Eschweiler-Clarke reaction.

e Reaction Setup: In a round-bottom flask, suspend 2-amino-6-(2-
(diethylamino)ethoxy)benzothiazole (1 equivalent) in 90% formic acid (5-10 equivalents).

¢ Methylation: Add 37% aqueous formaldehyde (5-10 equivalents) and heat the mixture to
reflux (100-110 °C) for 8-12 hours.

e Work-up and Purification: Cool the reaction mixture to room temperature and carefully add
concentrated hydrochloric acid. Evaporate the solution to dryness under reduced pressure.
Dissolve the residue in water and basify with a sodium hydroxide solution. Extract the
product with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium
sulfate, and concentrate in vacuo. The final product can be purified by chromatography if
necessary.

Putative Mechanism of Antifungal Action

While the precise molecular targets of Diamthazole are not extensively detailed in publicly
available literature, its structural class as a thiazole derivative suggests a likely mechanism of
action common to other azole and thiazole antifungals. This involves the disruption of the
fungal cell membrane's integrity.
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Caption: Putative mechanism of Diamthazole's antifungal activity.

The proposed mechanism involves the inhibition of the enzyme lanosterol 14a-demethylase, a
key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the
fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis,
Diamthazole likely leads to a depletion of ergosterol and an accumulation of toxic sterol
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precursors. This alters the fluidity and integrity of the fungal cell membrane, leading to impaired
function and ultimately, cell death.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Chemical Properties of Diamthazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206777#diamthazole-synthesis-pathway-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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